4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline

Catalog No.
S1935150
CAS No.
23435-31-6
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline

CAS Number

23435-31-6

Product Name

4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline

IUPAC Name

4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]aniline

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-18-15-9-10-16(19-2)13(11-15)6-3-12-4-7-14(17)8-5-12/h3-11H,17H2,1-2H3/b6-3+

InChI Key

OZGXSMOLBWHIQA-ZZXKWVIFSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=C(C=C2)N

4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline is an organic compound characterized by its unique structure, which includes a vinyl group attached to an aniline moiety and a dimethoxyphenyl substituent. Its molecular formula is C16H17N1O2, and it has a molecular weight of approximately 255.32 g/mol. The compound features two methoxy groups located at the 2 and 5 positions of the phenyl ring, enhancing its solubility and reactivity. This compound is often studied for its potential applications in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The presence of the aniline group allows for oxidation reactions, potentially leading to the formation of nitroso or quinonoid derivatives.
  • Reduction: The vinyl group can be reduced to form a saturated derivative.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups, allowing for further functionalization at the aromatic ring.

These reactions are influenced by the specific conditions and reagents used, which can yield diverse products depending on the reaction pathway chosen.

Research indicates that 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline exhibits notable biological activity. It has been studied for its potential antimicrobial properties, particularly against various strains of bacteria and fungi. The compound's mechanism of action may involve the induction of oxidative stress in microbial cells, leading to growth inhibition. Additionally, it has shown promise in modulating certain biological pathways, which could be beneficial in therapeutic contexts.

The synthesis of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline typically involves several steps:

  • Preparation of 2,5-Dimethoxybenzaldehyde: This can be achieved through methylation of catechol followed by formylation.
  • Formation of the Vinyl Group: A Wittig reaction may be employed to introduce the vinyl group onto the aniline structure.
  • Final Coupling: The final product is synthesized through a coupling reaction between the vinyl derivative and aniline.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Due to its biological activity, it is investigated for potential use in developing antimicrobial agents or other therapeutic compounds.
  • Material Science: Its properties may be harnessed in creating novel materials with specific electronic or optical characteristics.

Interaction studies involving 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline focus on its effects on cellular systems. Research has shown that this compound can interact with various cellular targets, inducing changes in gene expression related to oxidative stress responses. These interactions are critical for understanding its potential therapeutic roles and toxicity profiles.

Several compounds share structural similarities with 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline. Here are some notable examples:

Compound NameStructure HighlightsUnique Properties
4-MethoxyanilineContains one methoxy groupMore soluble in water; less sterically hindered
2,5-DimethoxyanilineSimilar methoxy substitutionsPotentially lower reactivity due to lack of vinyl group
N,N-Dimethyl-4-aminobenzaldehydeContains an aldehyde instead of a vinyl groupDifferent reactivity profile; used in different synthetic pathways

The unique combination of the vinyl group and two methoxy substituents in 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline sets it apart from these similar compounds, providing distinct reactivity and biological activity that can be exploited in various applications.

XLogP3

3.5

Other CAS

5803-51-0
32180-65-7

Dates

Modify: 2023-07-22

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